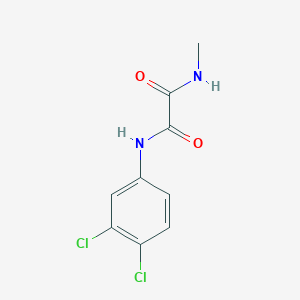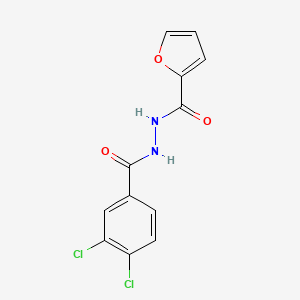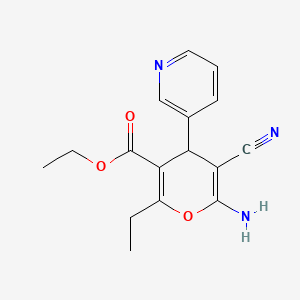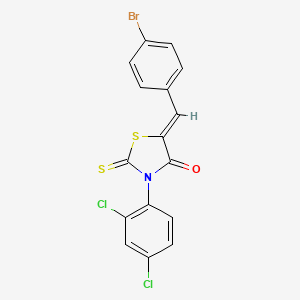
N-(3,4-dichlorophenyl)-N'-methylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-methylethanediamide, commonly known as diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture to control the growth of weeds in crops such as sugarcane, cotton, and citrus fruits. Diuron is also used in non-agricultural settings such as golf courses, parks, and residential areas.
作用機序
Diuron acts by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. By binding to this protein, diuron prevents the transfer of electrons, which leads to the production of reactive oxygen species and ultimately the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms such as fish, crustaceans, and algae. It can also accumulate in the soil and water, leading to long-term exposure for organisms in these environments. In humans, diuron has been linked to liver and kidney damage, although the evidence for this is limited.
実験室実験の利点と制限
Diuron is a widely used herbicide, which makes it readily available for use in laboratory experiments. Its mechanism of action is well understood, which makes it a useful tool for studying photosynthesis in plants. However, its toxicity to aquatic organisms and potential health effects in humans limit its use in some experiments.
将来の方向性
1. Development of new herbicides with lower toxicity to the environment and humans.
2. Investigation of the effects of diuron on non-target organisms such as insects and birds.
3. Study of the long-term effects of diuron exposure on human health.
4. Development of more efficient methods for the removal of diuron from soil and water.
5. Investigation of the potential for diuron to accumulate in the food chain and its effects on human health.
合成法
Diuron is synthesized by the reaction of 3,4-dichloroaniline with methyl isocyanate in the presence of a catalyst. The reaction yields diuron as a white crystalline solid with a melting point of 158-160°C.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, which leads to the death of weeds. Diuron has also been used in scientific research to study the effects of herbicides on the environment and human health.
特性
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-12-8(14)9(15)13-5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZKFYNHXNNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-methylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)

![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5156463.png)